

# An In-depth Technical Guide to (R)-(-)-Glycidyl Nosylate: Structure, Stereochemistry, and Synthesis

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## Compound of Interest

Compound Name: (R)-(-)-Glycidyl nosylate

Cat. No.: B138819

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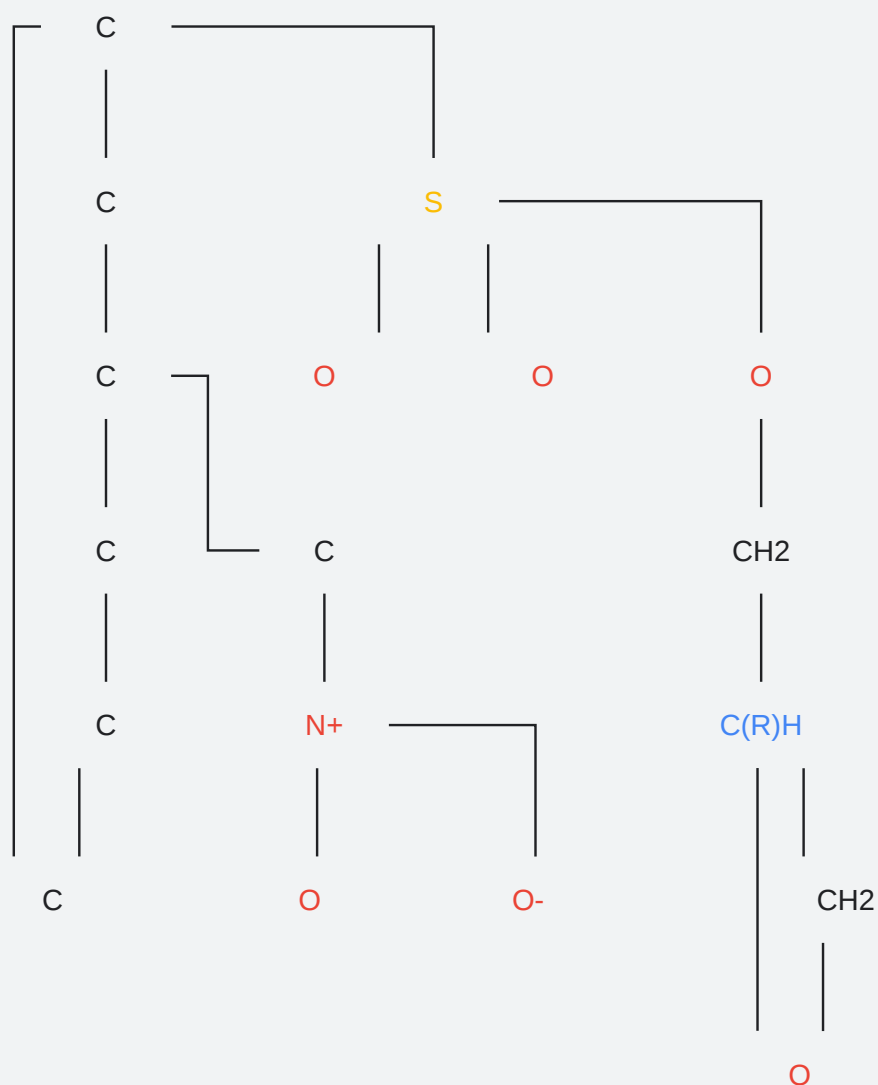
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(R)-(-)-Glycidyl nosylate**, a critical chiral building block in pharmaceutical synthesis. This document details its chemical structure, stereochemistry, physical and chemical properties, and provides detailed experimental protocols for its synthesis and characterization.

## Chemical Structure and Stereochemistry

**(R)-(-)-Glycidyl nosylate**, with the IUPAC name [(2R)-oxiran-2-yl]methyl 3-nitrobenzenesulfonate, is a chiral epoxide bearing a nosylate group.<sup>[1][2]</sup> The "R" designation in its name signifies the absolute configuration at the chiral center of the glycidyl moiety, as defined by the Cahn-Ingold-Prelog priority rules. The molecule's stereochemistry is crucial for its application in asymmetric synthesis, where it serves as a versatile electrophile for the introduction of a chiral glycidyl unit.

Figure 1. Chemical Structure of (R)-(-)-Glycidyl Nosylate

[Click to download full resolution via product page](#)Caption: Chemical Structure of **(R)-(-)-Glycidyl Nosylate**.

## Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of **(R)-(-)-Glycidyl nosylate** is provided below. This data is essential for its identification, characterization, and handling in a laboratory setting.

Property	Value	Reference
Chemical Formula	C <sub>9</sub> H <sub>9</sub> NO <sub>6</sub> S	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	259.24 g/mol	<a href="#">[2]</a> <a href="#">[3]</a>
CAS Number	115314-17-5	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Appearance	White to light yellow crystalline powder or needles	<a href="#">[5]</a>
Melting Point	59-63 °C	<a href="#">[4]</a>
Specific Optical Rotation	< -21.5° (c=2, CHCl <sub>3</sub> )	<a href="#">[5]</a>
Purity (GC)	≥97.5%	<a href="#">[5]</a>

### Nuclear Magnetic Resonance (NMR) Data

Nucleus	Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz
<sup>1</sup> H NMR			
Aromatic-H	8.77	s	
Aromatic-H	8.54	d	8.1
Aromatic-H	8.28	d	7.9
-CH <sub>2</sub> -O-	4.50	d	11.5
-CH(R)-	4.04	dd	4.9, 1.5
Epoxide-CH	3.23	d	1.8
Epoxide-CH <sub>2</sub>	2.85	dd	4.0, 2.0
Epoxide-CH <sub>2</sub>	2.64	dd	2.4, 2.0
<sup>13</sup> C NMR			
Aromatic-C	148.19		
Aromatic-C	137.92		
Aromatic-C	133.32		
Aromatic-C	130.81		
Aromatic-C	128.39		
Aromatic-C	123.16		
-CH <sub>2</sub> -O-	71.69		
-CH(R)-	48.64		
Epoxide-CH <sub>2</sub>	44.42		

NMR data was recorded in CDCl<sub>3</sub> at 400 MHz for <sup>1</sup>H and 100 MHz for <sup>13</sup>C.

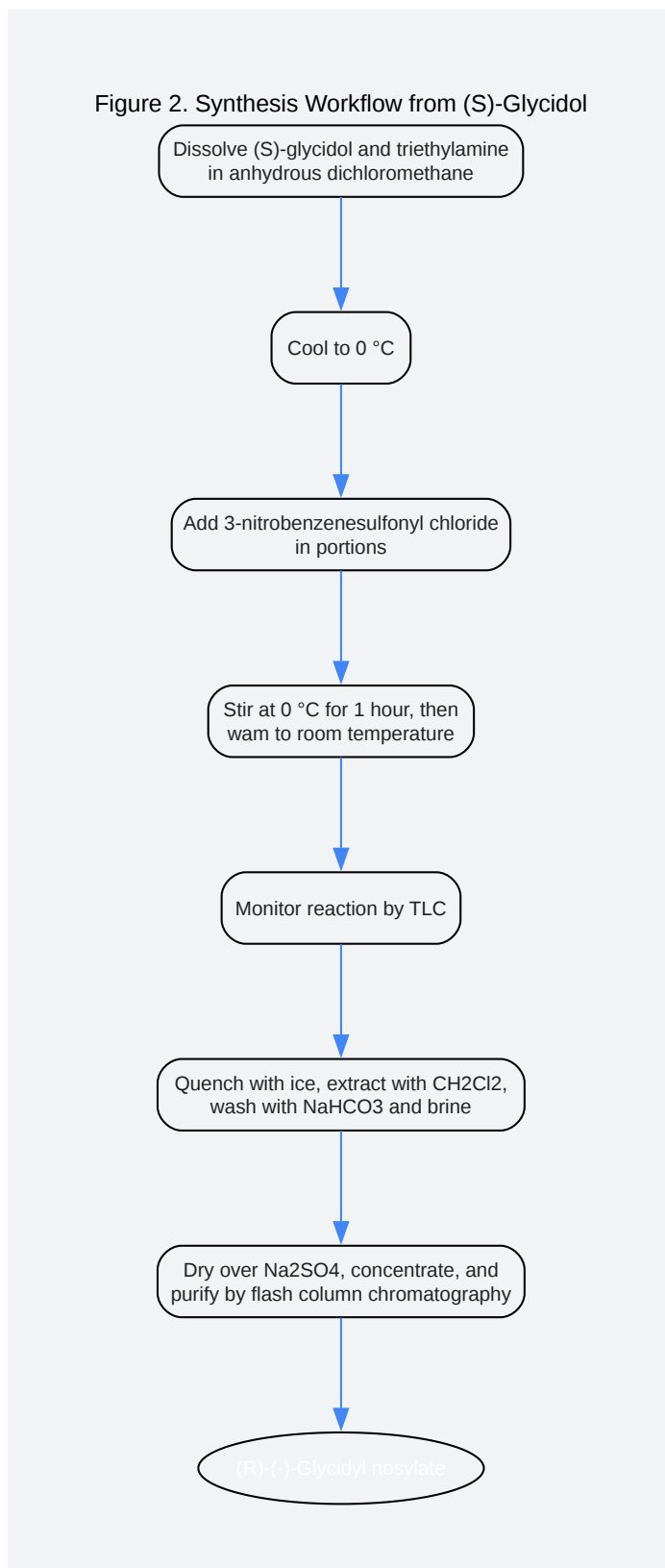
## Experimental Protocols

Detailed methodologies for the synthesis of **(R)-(-)-Glycidyl nosylate** are provided below. Two common synthetic routes are described, starting from either (S)-glycidol or (R)-3-chloro-1,2-propanediol.

## Synthesis from (S)-Glycidol

This method involves the direct nosylation of (S)-glycidol.

Figure 2. Synthesis Workflow from (S)-Glycidol

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Caption: Synthesis Workflow from (S)-Glycidol.

## Detailed Protocol:

- To a solution of (S)-oxiran-2-ylmethanol (1.0 eq) and triethylamine (3.3 eq) in anhydrous dichloromethane, cooled to 0 °C, add 3-nitrobenzenesulfonyl chloride (1.1 eq) in portions.
- Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Upon completion, quench the reaction by adding crushed ice.
- Transfer the mixture to a separatory funnel and extract with dichloromethane.
- Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography (Silica gel, eluent: ethyl acetate/hexane gradient) to afford **(R)-(-)-Glycidyl nosylate**.

## Synthesis from (R)-3-Chloro-1,2-propanediol

This two-step one-pot procedure involves the in-situ formation of (R)-glycidol followed by nosylation.

Figure 3. Synthesis Workflow from (R)-3-chloro-1,2-propanediol

Reflux (R)-3-chloro-1,2-propanediol  
with tripotassium phosphate in CH<sub>2</sub>Cl<sub>2</sub>

Cool to 0 °C

Add triethylamine, DMAP, and  
3-nitrobenzenesulfonyl chloride

Stir at room temperature for 1 hour

Wash with K<sub>2</sub>CO<sub>3</sub> (aq), HCl (aq),  
and water

Dry over Na<sub>2</sub>SO<sub>4</sub>, concentrate,  
and purify by recrystallization or chromatography

(R)-(-)-Glycidyl nosylate

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Caption: Synthesis from (R)-3-chloro-1,2-propanediol.



#### Detailed Protocol:

- A mixture of (R)-3-chloro-1,2-propanediol (1.0 eq) and tripotassium phosphate (2.5 eq) in dichloromethane is refluxed for 3 hours.
- Cool the reaction mixture to 0 °C.
- Add triethylamine (1.1 eq), a catalytic amount of 4-(dimethylamino)pyridine (DMAP), and 3-nitrobenzenesulfonyl chloride (1.1 eq).
- Stir the mixture at room temperature for 1 hour.
- Wash the reaction mixture sequentially with 5% aqueous potassium carbonate solution, 1N aqueous hydrochloric acid solution, and water.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by flash column chromatography.

## Applications in Drug Development

**(R)-(-)-Glycidyl nosylate** is a valuable chiral intermediate in the synthesis of various pharmaceutical agents. Its epoxide ring is susceptible to nucleophilic attack, allowing for the introduction of diverse functionalities with a defined stereochemistry. The nosylate group is an excellent leaving group, facilitating substitution reactions. This dual reactivity makes it a powerful tool for constructing complex chiral molecules, including beta-blockers and other pharmacologically active compounds.<sup>[3]</sup>

## Safety and Handling

**(R)-(-)-Glycidyl nosylate** is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.

This technical guide provides a solid foundation for understanding and utilizing **(R)-(-)-Glycidyl nosylate** in a research and development context. The detailed information on its properties and synthesis will be a valuable resource for scientists working in organic synthesis and medicinal chemistry.

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## References

- 1. (R)-(-)-Glycidyl nosylate, 98% 2.5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. (R)-(-)-Glycidyl nosylate, 98% | Fisher Scientific [fishersci.ca]
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- To cite this document: BenchChem. [An In-depth Technical Guide to (R)-(-)-Glycidyl Nosylate: Structure, Stereochemistry, and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b138819#r-glycidyl-nosylate-structure-and-stereochemistry]

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